1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
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Overview
Description
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a tetrahydropyrimidinone ring and a methoxyoxolan moiety. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one involves several steps. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the methoxy and hydroxymethyl groups. The tetrahydropyrimidinone ring is then formed through a series of cyclization reactions. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. The pathways involved in its action include the inhibition of nucleic acid synthesis and the disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one include:
Uridine: A nucleoside with a similar oxolan ring but lacking the sulfanylidene group.
Dihydrouridine: A reduced form of uridine with similar structural features.
Properties
Molecular Formula |
C10H14N2O5S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18)/t5-,7+,8-,9-/m1/s1 |
InChI Key |
MTALOLIXKLKPSX-VCGXYPBASA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=S)NC2=O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=S)NC2=O)CO)O |
Origin of Product |
United States |
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